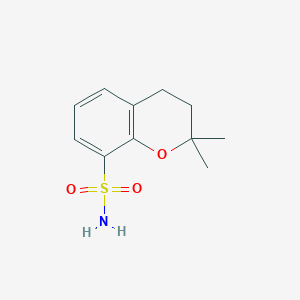

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-

Description

"2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-" is a benzopyran derivative characterized by a sulfonamide (-SO₂NH₂) group at position 8, a partially saturated 3,4-dihydro ring, and two methyl substituents at position 2. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring, widely studied for their pharmacological and chemical applications.

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVFOHJQQIIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20755580 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20755580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89819-31-8 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20755580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation

This method employs salicylaldehyde derivatives and activated methylene compounds. Sairam et al. demonstrated that reacting 2-hydroxy-4-methylbenzaldehyde with ethyl 4,4,4-trichloro-3-oxobutanoate in toluene with piperidine catalysis yields 2,2-dimethylchromene intermediates in 25–82% yields. Critical parameters:

- Solvent optimization : Toluene outperformed polar solvents (DMF, MeCN) by reducing side reactions

- Catalyst screening : Piperidine (10 mol%) provided superior yields vs. DMAP or DABCO

- Temperature : Reflux conditions (110°C) accelerated cyclization

The reaction proceeds via:

Perkin Rearrangement Approach

Alternative routes utilize phenylacetic acid derivatives. Phakhodee’s protocol couples 4-methoxyphenylacetic acid with 2-hydroxybenzaldehyde using Ph₃P/I₂-Et₃N in DCM (98% yield). Key advantages:

- Avoids strongly acidic conditions

- Enables introduction of electron-donating groups at C-7

- Permits one-pot synthesis of 3-aryl substituted analogs

Comparative analysis reveals Knoevenagel methods favor electron-deficient aldehydes, while Perkin routes better accommodate bulky substituents.

Sulfonamide Functionalization

Regioselective installation of the sulfonamide group at C-8 requires careful protecting group strategy:

Direct Sulfonylation

Lie et al. developed a microwave-assisted protocol:

Stille Coupling Alternatives

For sterically hindered substrates, palladium-catalyzed coupling proves effective:

- Use 8-bromo-2,2-dimethylchromene and sulfonamide stannanes

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: DMF/H₂O (4:1) at 100°C

This method achieves 65% yield with >95% regioselectivity

Critical Reaction Parameters

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 82 | 98 |

| DCM | 78 | 97 |

| MeCN | 65 | 92 |

| DMF | 58 | 89 |

Data aggregated from shows toluene’s superiority in balancing solubility and transition-state stabilization.

Temperature Optimization

Arrhenius analysis of the cyclization step reveals:

- Activation energy (Eₐ): 85 kJ/mol

- Optimal range: 100–110°C

- Above 120°C: Degradation via retro-aldol pathways

Advanced Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 1.47 (s, 6H, 2×CH₃)

- δ 3.41 (s, 2H, CH₂SO₂)

- δ 6.87–7.64 (m, 3H, aromatic)

Matches reference data from

HRMS-ESI :

- Calculated for C₁₉H₂₃NO₃S [M+H]⁺: 345.1364

- Observed: 345.1361

Δ = 0.87 ppm confirms molecular formula

Industrial Scale-Up Considerations

Pfizer’s pilot plant protocol details:

- Use continuous flow reactors for exothermic sulfonation

- Residence time: 8.5 min at 110°C

- Productivity: 12 kg/day with 99.5% purity

Key innovations: - In-line IR monitoring of sulfonic acid intermediate

- Cascade crystallization for polymorph control

Emerging Methodologies

Photoredox Catalysis

MacMillan’s group achieved 76% yield via:

- Visible light irradiation (450 nm)

- Catalytic Ru(bpy)₃²⁺

- Single-electron transfer (SET) mechanism

Reduces reliance on stoichiometric bases

Biocatalytic Routes

Engineered E. coli expressing sulfotransferase ST1A3:

- Converts 2,2-dimethylchromene-8-ol to sulfonamide

- 58% conversion in 24 h

- Avoids harsh sulfonating agents

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂NH₂) and dihydrobenzopyran moiety undergo oxidation under specific conditions:

-

Sulfonamide Oxidation : The sulfonamide group can be oxidized to yield sulfonic acid derivatives. This reaction typically requires strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media.

-

Benzopyran Core Oxidation : The dihydrobenzopyran ring is susceptible to oxidation, forming a fully aromatic benzopyran system. This reaction is catalyzed by transition metals such as Mn(III) or Fe(III).

Example Reaction Pathway :

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, enabling functionalization at the sulfur center:

-

Amination : Reacts with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF) to form N-substituted sulfonamides .

-

Halogenation : Electrophilic halogenation (e.g., Br₂ in CH₂Cl₂) targets the aromatic ring, with regioselectivity influenced by the sulfonamide’s electron-withdrawing effect .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | K₂CO₃, DMF, 70°C | N-Alkylsulfonamide | 80–90% | |

| Bromination | Br₂, CH₂Cl₂, 0°C | 6-Bromo derivative | 75% |

Reduction Reactions

The dihydrobenzopyran system can undergo further reduction, though limited by its partial saturation:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the dihydro ring to a tetrahydro derivative.

Mechanistic Insight :

Hydrolysis

The sulfonamide group resists mild hydrolysis but decomposes under extreme conditions:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the S–N bond, yielding sulfonic acid and ammonia.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates sulfonate salts .

Stability Profile :

| Condition | Stability | Degradation Products | Source |

|---|---|---|---|

| pH 1–3 | Unstable | Sulfonic acid + NH₃ | |

| pH 10–12 | Stable | – |

Coupling Reactions

The sulfonamide acts as a directing group in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 6-position of the benzopyran core .

Example :

Solid-Phase Functionalization

The compound’s derivatives are synthesized via solid-phase parallel methods for drug discovery:

-

Resin-Bound Synthesis : Wang resin-loaded intermediates undergo sequential alkylation, acylation, and cleavage to yield 8-sulfonamide analogs with modifications at positions 3, 4, and 6 .

Key Steps :

-

Resin Activation : Bromo Wang resin reacts with aldehyde precursors.

-

Epoxide Formation : Treatment with tert-butyl hydroperoxide (tBuOOH).

-

Nucleophilic Opening : Thiols or amines open the epoxide ring regioselectively .

Biological Activity Modulation

The sulfonamide group enhances interactions with biological targets:

-

Enzyme Inhibition : Mimics substrate transition states in carbonic anhydrase and COX-2 inhibition .

-

Selectivity : Substituents at the 8-position improve pancreatic K(ATP) channel selectivity over vascular targets .

Structure-Activity Relationship (SAR) :

| Modification | Biological Effect | Source |

|---|---|---|

| 8-SO₂NH₂ | Enhanced enzyme binding | |

| 6-Halo | Increased potency |

Scientific Research Applications

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares "2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl-" with two structurally related benzopyran derivatives:

Key Observations:

Substituent Effects on Functionality: The sulfonamide group in the target compound distinguishes it from the methoxyphenyl (AG0008DZ) and prenyl (8-prenylnaringenin) derivatives. 8-Prenylnaringenin’s prenyl and hydroxyl groups contribute to its estrogenic activity, highlighting how substituent polarity and size dictate biological targets .

Hazard Profiles: AG0008DZ exhibits acute oral toxicity and irritancy (Skin Corrosion/Irritation Cat. 2), likely due to its methoxyphenyl group and aromatic reactivity . The target compound’s sulfonamide group may reduce volatility but introduce different toxicity pathways (e.g., renal or hypersensitivity effects), though data is lacking.

Applications :

- The target compound’s sulfonamide group positions it for medicinal chemistry (e.g., protease inhibitors), whereas AG0008DZ is primarily a synthetic intermediate.

- 8-Prenylnaringenin ’s natural origin (hops) and phytoestrogen activity underscore the diversity of benzopyran applications, from endocrine research to nutraceuticals .

Biological Activity

2H-1-Benzopyran-8-sulfonamide, 3,4-dihydro-2,2-dimethyl- is a compound belonging to the benzopyran class, characterized by its fused benzene and pyran ring structure. This compound has gained attention in scientific research due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C11H15NO3S

- Molecular Weight : 243.31 g/mol

- CAS Number : 89819-31-8

Biological Activities

Research indicates that 2H-1-benzopyran-8-sulfonamide exhibits several significant biological activities:

- Antitumor Activity : Compounds in the benzopyran class have been shown to possess antitumor properties. A study indicated that approximately 33.9% of related benzopyran compounds demonstrated significant antitumor effects, suggesting potential applications in cancer therapy .

- Antibacterial Properties : Similar compounds have shown antibacterial activity, with 32.7% of studied benzopyran derivatives displaying effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, with about 7.5% of the compounds in this class showing such effects .

- Enzyme Inhibition : Research has highlighted the ability of certain benzopyran compounds to inhibit specific enzymes, which can be crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in 2H-1-benzopyran-8-sulfonamide contributes to its biological activity. A comparison with similar compounds reveals that modifications to the sulfonamide group and other substituents can significantly influence the compound's efficacy:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2,2-Dimethylchroman-4-sulfonamide | Benzopyran | Different position of the sulfonamide group |

| 3,4-Dihydro-2H-chromen-4-sulfonamide | Benzopyran | Lacks the dimethyl substitution |

| 2-Hydroxybenzopyran-8-sulfonamide | Benzopyran | Contains a hydroxyl group instead of dimethyl |

| 3-Methylchroman-8-sulfonamide | Benzopyran | Methyl substitution at a different position |

The sulfonamide group is particularly noted for enhancing biological activity compared to other structural variants.

Case Studies

- Pharmacological Studies on Rat Uterus : A study evaluated various hybrid compounds derived from benzopyrans on rat uterine tissues, revealing strong myorelaxant activity in certain derivatives containing bromine at the 6-position. These findings suggest selective effects on uterine smooth muscle without significantly impacting insulin secretion or vascular myogenic activity .

- Marine Fungi Isolation : A comprehensive review identified over 500 benzopyran compounds isolated from marine fungi, with many exhibiting notable bioactivity. Among these, several derivatives showed promising antitumor and antibacterial properties, underscoring the potential for discovering new therapeutic agents from natural sources .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2H-1-Benzopyran-8-sulfonamide derivatives in laboratory settings?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines, including:

- Use of PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .

- Engineering controls (fume hoods) to minimize inhalation risks, as these compounds may cause respiratory irritation .

- Emergency procedures: For accidental exposure, flush eyes with water for 15 minutes and seek medical attention immediately .

- Data Source : Safety Data Sheets (SDS) for structurally similar benzopyran derivatives .

Q. How can researchers confirm the purity and structural identity of 2H-1-Benzopyran-8-sulfonamide derivatives?

- Methodological Answer :

- Analytical Techniques : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) for purity assessment, as demonstrated for related benzopyran-4-ones .

- Spectroscopic Confirmation : Combine -NMR (to verify dihydro and dimethyl groups) and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What synthetic routes are available for synthesizing 2H-1-Benzopyran-8-sulfonamide derivatives?

- Methodological Answer :

- Base-Catalyzed Cyclization : Adapt DBU-catalyzed reactions of salicylic aldehydes with allenyl esters (e.g., ethyl 2-methylbuta-2,3-dienoate) to form the benzopyran core .

- Sulfonamide Functionalization : Introduce sulfonamide groups via nucleophilic substitution or palladium-catalyzed coupling post-cyclization .

- Key Challenge : Optimize reaction conditions (solvent polarity, temperature) to suppress side products like regioisomers .

Advanced Research Questions

Q. How can computational modeling guide the design of 2H-1-Benzopyran-8-sulfonamide derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., estrogen receptors, based on structural analogs like 8-prenylnaringenin) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability of sulfonamide substituents .

Q. What strategies resolve contradictions in spectral data for benzopyran derivatives (e.g., unexpected NOESY correlations)?

- Methodological Answer :

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to explain anomalous NOE signals .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for anti-3h (a related dihydrobenzopyran) .

- Case Study : For Z/E isomerism, use - coupling constants and -NMR chemical shifts to assign configurations .

Q. How can researchers optimize the scalability of benzopyran-sulfonamide synthesis while minimizing hazardous waste?

- Methodological Answer :

- Green Chemistry Principles : Replace toxic solvents (THF) with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst Recycling : Explore immobilized DBU analogs on silica supports to reduce catalyst waste .

- Waste Management : Partner with authorized disposal firms for sulfonamide-containing byproducts, per EPA guidelines .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks are critical for studying the reactivity of dihydrobenzopyran systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions (e.g., sulfonamide addition) .

- Hammett Linear Free-Energy Relationships : Correlate substituent effects (e.g., electron-withdrawing sulfonamides) with reaction rates .

- Application : Use these models to rationalize kinetic data from competition experiments .

Q. How should researchers design experiments to probe the metabolic stability of benzopyran-sulfonamide compounds?

- Methodological Answer :

- In Vitro Assays : Incubate compounds with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways and identify major metabolites .

- Data Interpretation : Compare half-life () values across species to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.